molecular formula C27H26FN3O6 B12375862 Exatecan-methylacetamide-OH

Exatecan-methylacetamide-OH

Cat. No.: B12375862
M. Wt: 507.5 g/mol
InChI Key: CPTRGGHYNGTFRJ-PPHZAIPVSA-N
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Description

Exatecan-methylacetamide-OH is a derivative of exatecan, a camptothecin analog. Camptothecins are a class of compounds known for their potent antitumor activity. This compound has been developed to enhance the therapeutic efficacy and reduce the toxicity associated with traditional camptothecin derivatives .

Preparation Methods

The synthesis of exatecan-methylacetamide-OH involves several steps, starting from camptothecin. The synthetic route typically includes the introduction of a methylacetamide group to the exatecan molecule. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Exatecan-methylacetamide-OH undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: This reaction can be used to convert certain functional groups to more reactive forms.

    Substitution: This reaction involves replacing one functional group with another, which can be used to fine-tune the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Exatecan-methylacetamide-OH has a wide range of scientific research applications:

Mechanism of Action

Exatecan-methylacetamide-OH exerts its effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By trapping the topoisomerase I-DNA cleavage complex, it induces DNA damage and prevents the relaxation of supercoiled DNA, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Exatecan-methylacetamide-OH is compared with other camptothecin derivatives such as:

    Topotecan: Another topoisomerase I inhibitor with a different side chain structure.

    Irinotecan: A prodrug that is converted to its active form, SN-38, in the body.

    Deruxtecan: A derivative used in ADCs for targeted cancer therapy.

This compound is unique due to its enhanced water solubility and reduced susceptibility to multidrug resistance mechanisms, making it a promising candidate for further development .

Properties

Molecular Formula

C27H26FN3O6

Molecular Weight

507.5 g/mol

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-24-14(9-31(20)25(34)15(16)11-37-26(27)35)23-19(30(3)21(33)10-32)6-5-13-12(2)17(28)8-18(29-24)22(13)23/h7-8,19,32,36H,4-6,9-11H2,1-3H3/t19-,27-/m0/s1

InChI Key

CPTRGGHYNGTFRJ-PPHZAIPVSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N(C)C(=O)CO)O

Origin of Product

United States

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